
Nonacos-11-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonacos-11-ene is a long-chain hydrocarbon with the molecular formula C29H58 It is an alkene, characterized by the presence of a double bond between the 11th and 12th carbon atoms in the chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonacos-11-ene can be synthesized through various methods, including the dehydrogenation of nonacosane. This process involves the removal of hydrogen atoms to form the double bond at the 11th position. The reaction typically requires high temperatures and the presence of a catalyst to facilitate the dehydrogenation process .
Industrial Production Methods
Industrial production of this compound often involves the catalytic dehydrogenation of long-chain alkanes. This method is preferred due to its efficiency and scalability. The process is carried out in large reactors where the alkane is heated in the presence of a metal catalyst, such as platinum or palladium, to achieve the desired dehydrogenation .
Chemical Reactions Analysis
Types of Reactions
Nonacos-11-ene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a metal catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a platinum or palladium catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of haloalkanes.
Scientific Research Applications
Nonacos-11-ene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain alkenes in various chemical reactions.
Biology: Investigated for its role in the chemical communication of insects, particularly in pheromone signaling.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Mechanism of Action
The mechanism of action of Nonacos-11-ene involves its interaction with various molecular targets and pathways. As an alkene, it can participate in addition reactions where the double bond is broken, and new atoms or groups are added to the carbon atoms. This reactivity makes it a valuable intermediate in organic synthesis. In biological systems, this compound can interact with cell membranes and proteins, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Nonacosane: A saturated hydrocarbon with the formula C29H60. Unlike Nonacos-11-ene, it does not contain a double bond and is less reactive.
Hentriacontane: Another long-chain alkane with the formula C31H64.
Uniqueness
This compound’s uniqueness lies in its double bond, which imparts distinct chemical properties and reactivity compared to its saturated counterparts. This makes it more versatile in chemical synthesis and applications in various fields .
Properties
CAS No. |
54863-77-3 |
|---|---|
Molecular Formula |
C29H58 |
Molecular Weight |
406.8 g/mol |
IUPAC Name |
nonacos-11-ene |
InChI |
InChI=1S/C29H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h21,23H,3-20,22,24-29H2,1-2H3 |
InChI Key |
GZDZVTNYHONRIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)
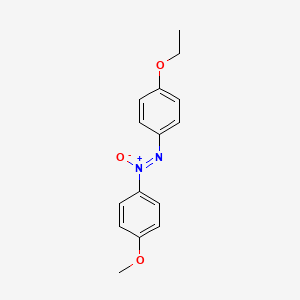
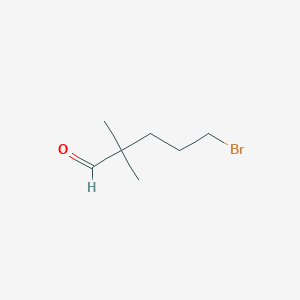

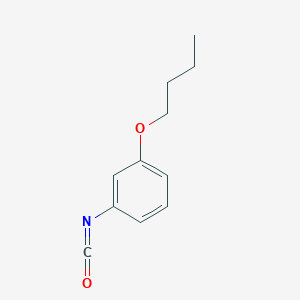
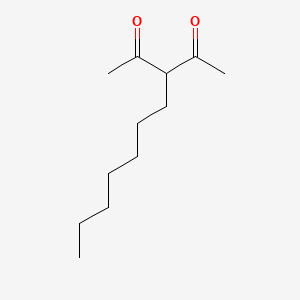
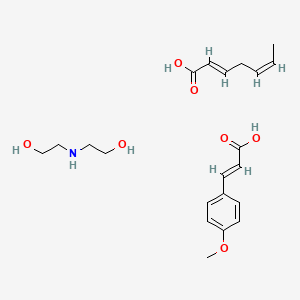

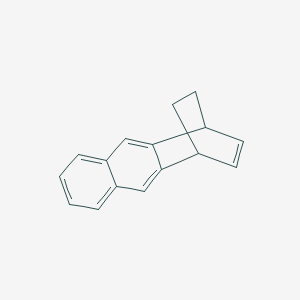
![2,2'-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid](/img/structure/B14637297.png)

![2-Propenoic acid, 2-methyl-, 3-[(acetyloxy)dimethylsilyl]propyl ester](/img/structure/B14637320.png)


